molecular formula C15H9Cl2N3OS B12160932 (2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one

Cat. No.: B12160932
M. Wt: 350.2 g/mol
InChI Key: KUIHNHLNAFXFOY-PQMHYQBVSA-N
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Description

(2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with a dichlorophenyl group and a pyridinylmethylidene group, contributing to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3,5-dichloroaniline with pyridine-3-carbaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control over reaction parameters, and utilizing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the imine group to an amine.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols; in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the thiazolidinone ring, while reduction could produce amine derivatives.

Scientific Research Applications

(2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.

    Medicine: Examined for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine and thiazolidinone moieties are key to its binding affinity and activity. It may inhibit enzyme activity by forming a stable complex with the active site or modulate receptor function by binding to specific receptor sites, thereby altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone core, such as 2,4-thiazolidinedione, which are known for their biological activities.

    Imines: Compounds containing an imine group, like Schiff bases, which are widely studied for their chemical reactivity and biological properties.

    Pyridine Derivatives: Compounds with a pyridine ring, such as nicotinamide, which play crucial roles in biological systems.

Uniqueness

(2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and pyridinylmethylidene groups enhances its reactivity and potential for diverse applications compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound (2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives are known for their wide range of biological activities, including:

  • Anticancer
  • Antidiabetic
  • Antimicrobial
  • Anti-inflammatory
  • Antioxidant

Recent studies have highlighted the importance of substituents on the thiazolidin-4-one scaffold in modulating these activities. The compound features a dichlorophenyl group and a pyridine moiety, which may enhance its bioactivity through specific interactions with biological targets.

Anticancer Activity

Thiazolidin-4-one derivatives have shown promising anticancer properties. For instance, compounds similar to the one discussed have induced apoptosis in various cancer cell lines through intrinsic and extrinsic pathways. In vitro studies have demonstrated that modifications at the 5-position can significantly influence anticancer efficacy. The specific compound may exhibit moderate to high activity against certain cancer types, particularly through mechanisms involving cell cycle arrest and apoptosis induction .

Antidiabetic Activity

Thiazolidin-4-ones are recognized for their antidiabetic effects, primarily by acting as insulin sensitizers. The compound's structure suggests potential interactions with peroxisome proliferator-activated receptors (PPARs), which are critical in glucose metabolism regulation. Studies have indicated that thiazolidinone derivatives can enhance glucose uptake in insulin-resistant models .

Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-one derivatives are well-documented. The compound under consideration may exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Research has shown that certain derivatives outperform conventional antibiotics in inhibiting bacterial growth .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinones is attributed to their ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX) pathways. The specific compound may reduce inflammation markers in various models, suggesting its utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural features. Key factors include:

  • Substituent Positioning : Variations at positions 2, 3, and 5 can lead to significant differences in activity.
  • Electronic Effects : Electron-withdrawing groups like dichlorophenyl enhance reactivity and bioactivity.

A comparative analysis of similar compounds reveals that the presence of electron-withdrawing substituents generally increases potency against targets such as PTP1B (protein tyrosine phosphatase 1B), with some compounds exhibiting IC50 values below 10 µM .

Case Studies

  • Anticancer Studies : A study on thiazolidinone derivatives demonstrated that compounds with similar structures induced apoptosis in HeLa cells via both intrinsic and extrinsic pathways .
  • Antidiabetic Effects : Research indicated that thiazolidinones improved glucose tolerance and reduced insulin resistance in diabetic mice models .
  • Antimicrobial Efficacy : A series of thiazolidinone derivatives were tested against a panel of pathogens, showing superior activity compared to existing antibiotics .

Properties

Molecular Formula

C15H9Cl2N3OS

Molecular Weight

350.2 g/mol

IUPAC Name

(5Z)-2-(3,5-dichlorophenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H9Cl2N3OS/c16-10-5-11(17)7-12(6-10)19-15-20-14(21)13(22-15)4-9-2-1-3-18-8-9/h1-8H,(H,19,20,21)/b13-4-

InChI Key

KUIHNHLNAFXFOY-PQMHYQBVSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC(=C3)Cl)Cl)S2

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)NC(=NC3=CC(=CC(=C3)Cl)Cl)S2

Origin of Product

United States

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